molecular formula C14H12N2O3 B2599650 (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 306311-90-0

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2599650
CAS No.: 306311-90-0
M. Wt: 256.261
InChI Key: RPAUSHODIBDNCH-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by the presence of furan rings and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Rings: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the cyano group and an amine, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine or other reduced forms.

    Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.

Major Products

    Oxidation: Furanones, hydroxylated furans.

    Reduction: Amines, reduced nitriles.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the furan rings can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(furan-2-ylmethyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but lacks the methyl group on the furan ring.

    (E)-2-cyano-N-(thiophen-2-ylmethyl)-3-(5-methylthiophen-2-yl)prop-2-enamide: Similar structure but with thiophene rings instead of furan rings.

Uniqueness

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to the presence of both cyano and furan functional groups, which confer specific chemical reactivity and potential biological activity. The methyl group on the furan ring can also influence its chemical properties and interactions with other molecules.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-4-5-12(19-10)7-11(8-15)14(17)16-9-13-3-2-6-18-13/h2-7H,9H2,1H3,(H,16,17)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAUSHODIBDNCH-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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